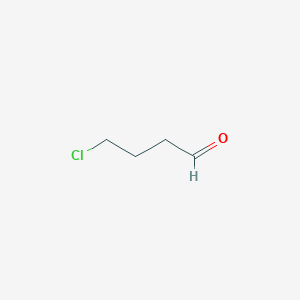

4-Chlorobutanal

CAS No.: 6139-84-0

Cat. No.: VC1972392

Molecular Formula: C4H7ClO

Molecular Weight: 106.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6139-84-0 |

|---|---|

| Molecular Formula | C4H7ClO |

| Molecular Weight | 106.55 g/mol |

| IUPAC Name | 4-chlorobutanal |

| Standard InChI | InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 |

| Standard InChI Key | DOQLCJMCQWQQHK-UHFFFAOYSA-N |

| SMILES | C(CC=O)CCl |

| Canonical SMILES | C(CC=O)CCl |

Introduction

Physical and Chemical Properties

4-Chlorobutanal is a colorless liquid with a penetrating odor . It exhibits the following physical and chemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 106.55 g/mol | |

| Density | 1.1060 g/mL | |

| Boiling Point | ~118.37°C (estimate) | |

| Refractive Index | 1.4466 (estimate) | |

| Appearance | Colorless liquid |

According to historical research by Moore (1947), 4-chlorobutanal has a boiling point of 60°C at 13mm pressure with a density (D₁₆) of 1.107 and a refractive index (n²⁰) of 1.44662 .

The compound readily forms several derivatives that are useful for its identification:

-

p-nitrophenylhydrazone (melting point: 110°C)

-

2,4-dinitrophenylhydrazone (melting point: 134-136°C)

Synthesis Methods

Historical Synthesis

4-Chlorobutanal was first reported in 1942 by Paul, who prepared the compound from tetrahydrofurfuryl alcohol . The synthesis pathway involved:

-

Opening the ring of tetrahydrofurfuryl alcohol by reacting with acetylchloride

-

Yielding 5-chloro-1,2-pentanediaoetate

-

Hydrolyzing with barium hydroxide to form 5-chloro-1,2-pentanediol

Modern Synthesis Approaches

A patented process developed for the production of 4-chloro-butanals involves:

-

Reacting 1,1-dimethoxy-4-hydroxy-butane at temperatures between -20°C and +80°C

-

Using 0.1 to 20 times the molar amount of triphenylphosphine

-

Adding 1.0 to 10-fold molar amount of carbon tetrachloride

-

Hydrolyzing the resulting 1,1-dimethoxy-4-chlorobutanal in acid medium

This reaction is preferably carried out at temperatures between +20°C and +70°C, with triphenylphosphine in 1 to 2-fold molar amounts and carbon tetrachloride in 1 to 10-fold molar amounts .

Stephen Reduction Method

The Stephen Reduction method has been explored for aldehyde synthesis, including 4-chlorobutanal. This approach involves:

-

Using trimethylenechlorobromide with ethyl alcohol

-

Refluxing for one and a half hours

-

Adding water and collecting the gamma-chlorobutyronitrile in chloroform

-

Washing with calcium chloride solution

Chemical Reactions

4-Chlorobutanal participates in numerous chemical reactions due to its reactive aldehyde group and the presence of the chlorine atom.

Aldehyde Reactions

The aldehyde group allows 4-chlorobutanal to participate in various condensation reactions:

-

Aldol condensations

-

Reductive aminations

-

Formation of diverse organic compounds

Fischer Indole Synthesis

A prominent application involves the Fischer indole synthesis, a classical method for synthesizing indole derivatives. In this reaction:

-

4-Chlorobutanal serves as a key precursor

-

It reacts with hydrazine and an aromatic amine

-

The reaction forms the desired indole ring structure

Protection Reactions

4-Chlorobutanal can be converted into acetals, which serve as:

-

Stable protecting groups for the aldehyde functionality

-

Manipulable groups under specific conditions to regenerate the original aldehyde

-

Control elements for the reactivity of the aldehyde group during multi-step syntheses

Other Reactions

Other significant reactions include:

-

Oxidation to form 4-chlorobutyric acid

Applications

Organic Synthesis

4-Chlorobutanal serves as a versatile building block in organic synthesis, particularly for:

-

Construction of complex molecules

-

Formation of indole derivatives crucial for pharmaceuticals

-

Multi-step syntheses requiring protected aldehyde groups

Chemical Precursor

The compound functions as an important precursor for various chemical transformations:

-

Production of 4-chlorobutanal diethyl acetal (CAS: 6139-83-9)

-

Synthesis of specialized pharmaceutical intermediates

Analytical Detection Methods

Analysis of 4-chlorobutanal and related compounds typically employs specialized techniques:

-

Gas chromatography-mass spectrometry (GC-MS) serves as a standard method

-

Spectrophotometric monitoring using Reichardt's dye has been explored for detecting alkylating agents, including chlorinated compounds

A notable study by Corrigan et al. (2009) demonstrated the reaction between Reichardt's dye and alkylating agents such as 4-chloro-1-butanol could be monitored spectrophotometrically at specific wavelengths (618 nm in acetonitrile and 624 nm in N,N-dimethylformamide) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume